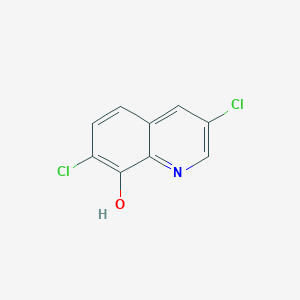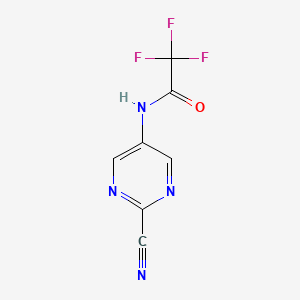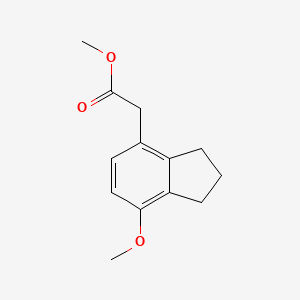
(Indan-5-yloxy)-acetic acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-((2,3-dihydro-1H-inden-5-yl)oxy)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to an indene derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((2,3-dihydro-1H-inden-5-yl)oxy)acetate typically involves the esterification of 2-((2,3-dihydro-1H-inden-5-yl)oxy)acetic acid with ethanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of Ethyl 2-((2,3-dihydro-1H-inden-5-yl)oxy)acetate can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-((2,3-dihydro-1H-inden-5-yl)oxy)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the ester group under basic conditions.
Major Products
Oxidation: 2-((2,3-dihydro-1H-inden-5-yl)oxy)acetic acid.
Reduction: 2-((2,3-dihydro-1H-inden-5-yl)oxy)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 2-((2,3-dihydro-1H-inden-5-yl)oxy)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl 2-((2,3-dihydro-1H-inden-5-yl)oxy)acetate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The indene moiety may interact with specific enzymes or receptors, influencing biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-((2,3-dihydro-1H-indol-5-yl)oxy)acetate: Similar structure but contains an indole moiety instead of an indene.
Ethyl 2-((2,3-dihydro-1H-inden-5-yl)oxy)propanoate: Similar structure but with a propanoate ester group.
Uniqueness
Ethyl 2-((2,3-dihydro-1H-inden-5-yl)oxy)acetate is unique due to the presence of the indene moiety, which imparts specific chemical and biological properties. Its structural features make it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Propiedades
Fórmula molecular |
C13H16O3 |
|---|---|
Peso molecular |
220.26 g/mol |
Nombre IUPAC |
ethyl 2-(2,3-dihydro-1H-inden-5-yloxy)acetate |
InChI |
InChI=1S/C13H16O3/c1-2-15-13(14)9-16-12-7-6-10-4-3-5-11(10)8-12/h6-8H,2-5,9H2,1H3 |
Clave InChI |
VSLWQMNRYXBUGY-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)COC1=CC2=C(CCC2)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine dihydrochloride](/img/structure/B11888822.png)
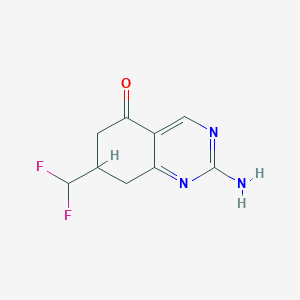
![1-{[(Trimethylsilyl)oxy]amino}cyclohexane-1-carbonitrile](/img/structure/B11888844.png)
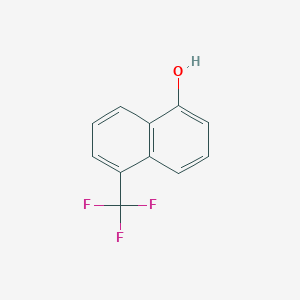
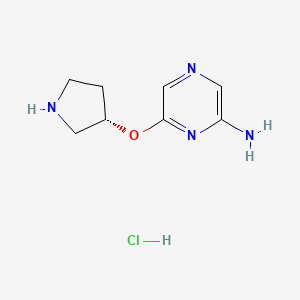

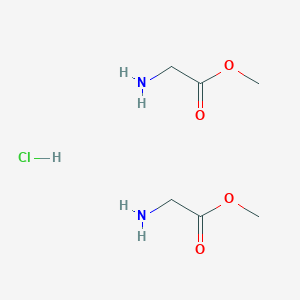

![N'-[(Z)-dimethylaminomethylideneamino]-N,N-dimethylmethanimidamide;dihydrochloride](/img/structure/B11888887.png)
